1-(4-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)ethanone
Overview
Description
1-(4-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)ethanone is a complex organic compound featuring a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with 2-bromoethanol to form 2-[(5-chloro-8-quinolinyl)oxy]ethanol. This intermediate is then reacted with 4-hydroxyacetophenone in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(4-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative known for its antimalarial properties.
Quinoline N-oxide: An oxidized form of quinoline with different biological activities.
Hydroxyquinoline: A hydroxylated derivative with antimicrobial properties.
Uniqueness
1-(4-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)ethanone is unique due to its specific structure, which combines a quinoline moiety with an ethanone group, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-[4-[2-(5-chloroquinolin-8-yl)oxyethoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-13(22)14-4-6-15(7-5-14)23-11-12-24-18-9-8-17(20)16-3-2-10-21-19(16)18/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQWKPLFOVANEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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